molecular formula C14H15N3S B2574416 3-(2-methylphenyl)-1-[(pyridin-2-yl)methyl]thiourea CAS No. 400736-68-7

3-(2-methylphenyl)-1-[(pyridin-2-yl)methyl]thiourea

Cat. No.: B2574416
CAS No.: 400736-68-7
M. Wt: 257.36
InChI Key: DVIYFRCFDXPNPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-methylphenyl)-1-[(pyridin-2-yl)methyl]thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound features a thiourea group bonded to a 2-methylphenyl group and a pyridin-2-ylmethyl group, making it a unique structure with potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylphenyl)-1-[(pyridin-2-yl)methyl]thiourea typically involves the reaction of 2-methylphenyl isothiocyanate with pyridin-2-ylmethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction proceeds through the nucleophilic attack of the amine on the isothiocyanate, forming the desired thiourea compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-methylphenyl)-1-[(pyridin-2-yl)methyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-(2-methylphenyl)-1-[(pyridin-2-yl)methyl]thiourea has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-methylphenyl)-1-[(pyridin-2-yl)methyl]thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. The aromatic rings may also participate in π-π interactions with biological macromolecules, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    3-(pyridin-2-yl)thiourea: Lacks the 2-methylphenyl group, which may affect its biological activity and chemical properties.

    1-[(pyridin-2-yl)methyl]thiourea: Lacks the 2-methylphenyl group, potentially altering its reactivity and interactions.

    3-(2-methylphenyl)thiourea: Lacks the pyridin-2-ylmethyl group, which may influence its coordination chemistry and biological applications.

Uniqueness

3-(2-methylphenyl)-1-[(pyridin-2-yl)methyl]thiourea is unique due to the presence of both the 2-methylphenyl and pyridin-2-ylmethyl groups. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(2-methylphenyl)-3-(pyridin-2-ylmethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3S/c1-11-6-2-3-8-13(11)17-14(18)16-10-12-7-4-5-9-15-12/h2-9H,10H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIYFRCFDXPNPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=S)NCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.